Cimigenol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cimigenol-3-one is a natural compound that inhibits Epstein-Barr virus early antigen (EBV-EA) activation . It is classified under terpenoids and triterpenes, and its initial source is from the plant Ranunculaceae Cimicifuga foetida Linn .
Synthesis Analysis
The synthesis of this compound involves the use of silica gel, RP-18, Sephadex LH-20, and HPLC to isolate and purify compounds . The structures of isolated compounds are identified by extensive spectroscopic methods, including MS, NMR, and others .Molecular Structure Analysis
The molecular weight of this compound is 486.68, and its formula is C30H46O5 . The SMILES representation of its structure isC[C@]12[C@@]3([H])[C@@]4(CC[C@@]1([C@]5([H])[C@@]6(OC@C(C)(O)C)([H])C[C@H]5C)[C@@H]2O)C)[C@@]7(C@@(C(CC7)=O)C)([H])CC3)C4
. Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 486.69 and a formula of C30H46O5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Cytotoxic Activity Against Cancer Cells : Cimigenol-3-one derivatives, including cimicifoetisides A and B, have shown potent cytotoxicity against various cancer cell lines, indicating their potential as anti-cancer agents (Sun et al., 2007).
Effects on Acute Myeloid Leukemia Cells : Cimigenol has demonstrated efficacy in decreasing acute myeloid leukemia cell proliferation, potentially through the CXCR4/SDF-1α pathway (Ma et al., 2022).
Antitumor-Promoting Effects : Studies have shown that cimigenol and related compounds can inhibit Epstein-Barr virus activation and mouse skin tumor promotion, suggesting their role as valuable anti-tumor promoters (Sakurai et al., 2003).
Chemopreventive Potential : Cimigenol and cimigenol-3,15-dione, among other compounds, have shown significant chemopreventive potential in antitumor-initiating and promoting activities in mouse skin carcinogenesis tests (Sakurai et al., 2005).
Anticomplement Activity : Certain cimigenol derivatives have demonstrated significant anticomplement activity, which could have implications in immune response modulation (Qiu et al., 2006).
Cytotoxicity Against Various Cancer Cell Lines : A range of cimigenol-type glycosides and aglycones have been found to exhibit moderate cytotoxicities against different human cancer cell lines, suggesting their broad-spectrum anticancer potential (Nian et al., 2012).
Mast Cell Degranulation : Some triterpenoidal saponins derived from Cimicifuga rhizoma, including cimigenol derivatives, have been found to induce mast cell degranulation, which is significant for understanding inflammatory responses (Choi et al., 2016).
Mechanism of Action
Target of Action
Cimigenol-3-one primarily targets the protein AKT1 . AKT1 is a serine/threonine-protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
This compound interacts with its target, AKT1, by exhibiting strong binding . This interaction is characterized by greater structural stability and lower interaction energy compared to other compounds . The binding of this compound to AKT1 influences the function of the protein, leading to changes in the cellular processes that AKT1 regulates .
Biochemical Pathways
The interaction of this compound with AKT1 affects various biological processes and pathways. These include lipid metabolism, the signaling pathway in diabetes, viral infections, and cancer-related pathways . By influencing these pathways, this compound can exert its therapeutic effects.
Result of Action
The binding of this compound to AKT1 leads to molecular and cellular effects that contribute to its therapeutic potential. For instance, it has been found to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) . Additionally, it has been suggested to have anti-breast cancer activity, potentially making it a valuable compound in breast cancer therapy .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Cimigenol-3-one has been found to interact with various biomolecules, including enzymes and proteins. It has been reported to inhibit the activation of Epstein-Barr virus early antigen (EBV-EA)
Cellular Effects
This compound has demonstrated significant effects on various types of cells. It has been reported to have anti-tumor activity, suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit strong binding to the target protein AKT1, a key player in cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with target proteins at the molecular level. Molecular docking analysis has revealed that this compound exhibits strong binding to the target protein AKT1 . Through molecular dynamics simulations, it has been found that the this compound-AKT1 complex exhibits greater structural stability and lower interaction energy compared to other complexes .
Temporal Effects in Laboratory Settings
Current studies suggest that the this compound-AKT1 complex exhibits greater structural stability , indicating potential long-term effects on cellular function.
Metabolic Pathways
Given its interaction with the AKT1 protein , it may be involved in pathways related to cell signaling.
Properties
IUPAC Name |
(1S,2R,3S,4R,7R,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-19,21-23,32-33H,8-15H2,1-7H3/t16-,17-,18+,19+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTOWADKDXNJHZ-OTEZEVKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(=O)C(C7CCC6C4(C3O)C)(C)C)C)O2)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CCC(=O)C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)C)O2)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the source of Cimigenol-3-one and what is its known biological activity?
A1: this compound is a naturally occurring triterpenoid found in the rhizomes of Cimicifuga species. Research has primarily focused on its cytotoxic activity against cancer cell lines. A study investigating constituents of Cimicifuga foetida found that Cimigenol (a related compound) displayed notable cytotoxicity against SMMC-7721 (human hepatocellular carcinoma) and A-549 (human lung adenocarcinoma) cell lines. []
Q2: Has this compound been isolated from any specific plant species?
A2: Yes, this compound has been identified in Cimicifuga foetida collected in Yulong. [] This species is known for its diverse array of bioactive compounds.
Q3: Are there any other compounds with similar structures and activities isolated from Cimicifuga species?
A3: Yes, alongside this compound, researchers have isolated other structurally related 9,19-cyclolanostane triterpenes from Cimicifuga foetida. These include compounds like 1,7-dien-cimigenol-3,12-dione and 1-en-cimigenol-3,11-dione, which share structural similarities and might possess comparable biological activities. [] Additionally, Cimiacerin B, another compound isolated from Cimicifuga foetida, exhibited noticeable cytotoxicity against the A-549 cell line. [] This suggests that Cimicifuga species harbor various structurally related compounds with potential anticancer properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.